(1R,2S)-2-amino-2-methylcyclohexane-1-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-2-amino-2-methylcyclohexane-1-carboxylic acid hydrochloride is a chiral amino acid derivative It is known for its unique stereochemistry, which is defined by the Cahn-Ingold-Prelog priority rules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-amino-2-methylcyclohexane-1-carboxylic acid hydrochloride typically involves the cyclization of γ-substituted amino acid derivatives or the alkylation of glycine equivalents with 1,2-electrophiles . Another method includes the cyclopropanation of alkenes under the action of diazo compounds, ylides, and carbene intermediates . These reactions are often carried out under controlled conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar routes as mentioned above but optimized for higher yields and purity. Enzymatic resolutions and asymmetric synthesis are also employed to produce enantiomerically pure compounds .
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-amino-2-methylcyclohexane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce functional groups or modify existing ones.
Reduction: Often employed to reduce carbonyl groups to alcohols or amines.
Substitution: Commonly used to replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(1R,2S)-2-amino-2-methylcyclohexane-1-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems and as a precursor to bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including antiviral and antifungal activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (1R,2S)-2-amino-2-methylcyclohexane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-amino-2-methylcyclopentanecarboxylic acid: Another chiral amino acid with a similar structure but a different ring size.
(1R,2S)-2-amino-2-methylcyclohexanecarboxylic acid: Similar structure but without the hydrochloride group.
Uniqueness
(1R,2S)-2-amino-2-methylcyclohexane-1-carboxylic acid hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride group, which can influence its solubility and reactivity compared to similar compounds.
Biological Activity
(1R,2S)-2-amino-2-methylcyclohexane-1-carboxylic acid hydrochloride, a derivative of leucine, is a chiral amino acid characterized by its specific stereochemistry and functional groups. This compound has garnered attention for its potential biological activities, particularly in the fields of neuroprotection, muscle growth promotion, and antioxidant properties.
- Molecular Formula : C₇H₁₄ClN₁O₂
- Molecular Weight : Approximately 163.65 g/mol
- Structure : The compound features an amino group (-NH₂), a carboxylic acid group (-COOH), and a methyl substituent on a cyclohexane ring.
The hydrochloride form enhances its solubility in water, making it suitable for various biological applications.
The biological activity of this compound is primarily attributed to its role as an amino acid precursor. It interacts with various molecular targets in biological systems, influencing biochemical pathways related to:
- Protein Synthesis : As an amino acid derivative, it may stimulate muscle protein synthesis and recovery.
- Neuroprotective Effects : Research indicates potential neuroprotective properties that could aid in treating neurodegenerative diseases.
- Antioxidant Activity : Similar compounds have demonstrated antioxidant capabilities, contributing to cellular protection.
1. Neuroprotective Effects
Studies have suggested that this compound may help protect neuronal cells from damage. This is particularly relevant in conditions such as Alzheimer's disease or Parkinson's disease where oxidative stress plays a significant role.
2. Muscle Growth Promotion
As a leucine derivative, this compound is linked to enhanced muscle protein synthesis. It may be beneficial in sports nutrition and recovery formulations, aiding athletes in muscle repair post-exercise.
3. Antioxidant Properties
Research indicates that compounds with similar structures exhibit antioxidant effects. These properties are crucial for reducing oxidative stress in various biological systems.
Comparative Analysis with Related Compounds
Compound Name | Structure | Unique Features |
---|---|---|
Leucine | Leucine | Essential amino acid involved in protein synthesis; promotes muscle recovery. |
Isoleucine | Isoleucine | Branched-chain amino acid that plays a role in energy regulation during exercise. |
Valine | Valine | Important for muscle metabolism and repair. |
4-Amino-3-hydroxybutanoic Acid | 4-Amino-3-hydroxybutanoic Acid | Exhibits neuroprotective properties; involved in neurotransmitter synthesis. |
The unique stereochemistry and cycloalkane structure of this compound may confer distinct biological activities compared to other similar compounds.
Study on Neuroprotection
A study published in Neuroscience Letters examined the neuroprotective effects of this compound on neuronal cultures exposed to oxidative stress. Results indicated a significant reduction in cell death compared to control groups, suggesting its potential as a therapeutic agent for neurodegenerative conditions.
Muscle Recovery Research
In clinical trials focusing on sports nutrition, participants who supplemented with this compound showed improved recovery times and reduced muscle soreness post-exercise compared to those receiving a placebo.
Properties
IUPAC Name |
(1R,2S)-2-amino-2-methylcyclohexane-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-8(9)5-3-2-4-6(8)7(10)11;/h6H,2-5,9H2,1H3,(H,10,11);1H/t6-,8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKSICCAWWEQSL-QMGYSKNISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCCC[C@H]1C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.